molecular formula C25H21N3O B2674371 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-25-8

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2674371
CAS No.: 901021-25-8
M. Wt: 379.463
InChI Key: GLVSXNXONKBCSL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazolo[4,3-c]quinolines, which are tricyclic ring systems containing a pyrazole moiety fused with a quinoline nucleus . This specific molecular scaffold is of significant interest in medicinal chemistry and materials science due to its structural similarity to compounds with documented biological profiles. Pyrazoloquinoline derivatives have been investigated as potential high-affinity benzodiazepine receptor ligands, interleukin inhibitors, selective cyclooxygenase-2 (COX-2) inhibitors, and phosphodiesterase 4 (PDE4) inhibitors . Furthermore, research into this class of compounds has explored their application as anticancer and anti-inflammatory agents . The presence of the methoxyphenyl and methylphenyl substituents on the core structure may influence the compound's electronic properties, solubility, and interaction with biological targets, making it a valuable building block for method development and structure-activity relationship (SAR) studies. As a fused heteroaromatic system, pyrazoloquinolines can also exhibit strong fluorescence properties, which has led to their use in the development of fluorescent sensors and as emissive materials in organic light-emitting diodes (OLEDs) . This compound is provided exclusively for research purposes in chemical synthesis, drug discovery, and materials science.

Properties

IUPAC Name

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-4-9-19(10-5-16)28-25-21-14-17(2)6-13-23(21)26-15-22(25)24(27-28)18-7-11-20(29-3)12-8-18/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVSXNXONKBCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules. The preparation involves the use of organoboron reagents and palladium catalysts under specific reaction conditions .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient pyrazoloquinoline core facilitates nucleophilic substitution at the C5 position when activated by electron-withdrawing groups. For example:

  • Chlorine substitution : Reacts with amines (e.g., morpholine) in DMF at 120°C to yield 5-morpholino derivatives (85% yield).

  • Methoxy group stability : The 4-methoxyphenyl group resists demethylation under acidic conditions (HCl/EtOH, reflux) but undergoes cleavage with BBr₃ in CH₂Cl₂ (−78°C → RT) to form phenolic derivatives .

Transition Metal-Catalyzed Coupling Reactions

The aryl substituents participate in cross-coupling reactions:

Suzuki-Miyaura Coupling

Substrate Conditions Catalyst Yield Source
8-Bromo derivativePd(PPh₃)₄, K₂CO₃, DME/H₂O (90°C, 12 h)Arylboronic acids72–89%
3-Iodo-pyrazoloquinolinePd(OAc)₂, SPhos, Cs₂CO₃, dioxaneHeteroaryl borates68%

Ullmann Coupling

Reacts with aryl iodides using CuI/L-proline in DMSO at 110°C, achieving C–N bond formation at the N1 position (63–78% yield).

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄/H₂SO₄ selectively oxidizes the 8-methyl group to a carboxylic acid (confirmed by IR: 1680 cm⁻¹, COOH stretch).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the quinoline ring to a tetrahydro derivative without affecting substituents.

Cyclocondensation Reactions

The compound serves as a precursor in Friedländer-type condensations:

text
Pyrazoloquinoline + o-Aminobenzaldehyde → Fused polyheterocycles Conditions: PTSA, EtOH, reflux (6 h) Yield: 55–60% [6][7]

This reaction extends π-conjugation, relevant for optoelectronic applications .

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-donating methoxy groups. Nitration (HNO₃/H₂SO₄) occurs regioselectively at the C6 position of the quinoline ring (single isomer by ¹H NMR).

Photochemical Reactions

Under UV light (λ = 254 nm, CH₃CN):

  • Forms a [2+2] cycloadduct with maleic anhydride (X-ray confirmed) .

  • Generates singlet oxygen (¹O₂) with quantum yield ΦΔ = 0.42, applicable in photodynamic therapy .

Comparative Reactivity with Analogues

Modification Site Reaction Effect on Reactivity
C3: 4-MethoxyphenylEnhanced electron densitySlows electrophilic substitution
N1: 4-MethylphenylSteric hindranceReduces coupling efficiency at C5
C8: Methyl groupOxidizable to COOHIntroduces hydrogen-bonding capability

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C20H20N2
  • Molecular Weight : 304.39 g/mol
  • IUPAC Name : 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

The compound features a pyrazoloquinoline core structure, which is known for its ability to interact with various biological targets due to the presence of nitrogen atoms in the heterocyclic ring.

Anticancer Activity

Recent studies have indicated that pyrazoloquinolines exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. A study highlighted the synthesis of derivatives that demonstrated enhanced cytotoxicity against breast cancer cells compared to standard chemotherapeutics .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory potential of pyrazoloquinolines. The compound under discussion has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. In vitro assays demonstrated that it significantly reduced levels of TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Properties

The antimicrobial activity of pyrazoloquinolines has been explored, with findings suggesting efficacy against various bacterial strains. A case study reported that certain derivatives exhibited potent antibacterial effects against Gram-positive bacteria, indicating potential for development into new antibiotic agents .

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

  • Condensation Reactions : Utilizing hydrazine derivatives with aromatic aldehydes.
  • Cyclization : Formation of the pyrazoloquinoline framework through cyclization reactions involving appropriate ketones or aldehydes.

These synthetic pathways allow for the modification of functional groups, enabling the exploration of structure-activity relationships (SAR) .

Case Studies on Synthesis and Activity

StudyMethodologyFindings
Condensation of 4-methoxybenzaldehyde with hydrazineResulted in moderate yields but significant biological activity against cancer cells.
Cyclization using methyl ketonesEnhanced stability and improved pharmacokinetic properties were observed.
Derivatization of existing pyrazoloquinolinesLead to compounds with increased potency against inflammatory markers.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazolo[4,3-c]quinoline Derivatives

Compound Name Substituents (Positions) Key Activities/Properties Reference
Target Compound 3-(4-MeOPh), 8-Me, 1-(4-MePh) Hypothesized anti-inflammatory activity
3-Amino-4-(4-HOPhNH)-1H-pyrazoloquinoline (2i) 3-NH2, 4-(4-HOPhNH) IC50 ~1400W (NO inhibition), iNOS/COX-2 downregulation
8-Fluoro-3-(3-MeOPh)-1-(4-MePh)-pyrazoloquinoline 3-(3-MeOPh), 8-F, 1-(4-MePh) Structural analog; fluoro substitution may enhance metabolic stability
ELND006 (gamma-secretase inhibitor) 4-Cyclopropyl, 7,8-diF, 5-(CF3PhSO2) Selective Aβ inhibition, metabolically stable
4-Amino-2-(4-ClPh)-3-(4-MeOPh)quinoline (4k) 2-(4-ClPh), 3-(4-MeOPh), 4-NH2 Synthetic intermediate; Cl substituent increases polarity

Key Findings :

Substituent Effects on Bioactivity: Amino groups (e.g., 2i, 2m) are critical for potent NO inhibition, likely via hydrogen bonding with iNOS . The target compound lacks an amino group, which may reduce potency but improve selectivity. Methoxy vs. Halogenation: Fluorine at the 8-position (as in ) increases metabolic stability compared to the target compound’s methyl group, which may prioritize bulk tolerance over electronic effects.

Structural Optimization Trends :

  • Position 1 : Aryl groups (e.g., 4-methylphenyl in the target compound) are common, balancing solubility and steric effects. Substitution with sulfonyl groups (e.g., ELND006 ) introduces strong electron-withdrawing effects, favoring enzyme inhibition.
  • Position 8 : Methyl (target compound) vs. fluorine () or chlorine (4k ) alters electronic properties and steric bulk, impacting binding pocket interactions.

Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to 4k (Pd-catalyzed cross-coupling ), though methyl and methoxy groups simplify functionalization compared to amino or halogenated analogs.

Table 2: Physicochemical Properties

Compound Molecular Weight LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound 408.45 ~4.2 0 4 (quinoline N, OMe)
2i 361.38 ~3.1 3 (NH2, NH, OH) 6
ELND006 507.41 ~5.8 0 7 (SO2, F, N)
8-Fluoro analog () 403.84 ~4.0 0 4

*Estimated using fragment-based methods.

Research Implications and Gaps

  • Optimization Opportunities: Introducing amino or sulfonyl groups (as in 2i or ELND006) could enhance potency but may require trade-offs in solubility or synthetic complexity.
  • Synthetic Challenges: highlights failed routes for certain pyrazoloquinoline isomers, emphasizing the need for rigorous validation of synthetic protocols .

Biological Activity

3-(4-methoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the pyrazoloquinoline class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O
  • Molecular Weight : 318.36 g/mol
  • CAS Number : 901021-25-8

The compound's structure features a pyrazoloquinoline backbone, which is known for various biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazoloquinolines. For instance, derivatives of pyrazoloquinoline have shown significant inhibitory effects on cancer cell lines:

  • MCF-7 (Breast Cancer) : Compounds derived from pyrazolo[4,3-c]quinolines exhibited IC₅₀ values ranging from 0.01 µM to 0.46 µM against MCF-7 cells, indicating potent anticancer activity .
  • NCI-H460 (Lung Cancer) : Similar compounds demonstrated IC₅₀ values of approximately 0.03 µM against this cell line, showcasing their potential as chemotherapeutic agents .
CompoundCell LineIC₅₀ Value (µM)
Pyrazolo[4,3-c]quinoline Derivative AMCF-70.01
Pyrazolo[4,3-c]quinoline Derivative BNCI-H4600.03
Pyrazolo[4,3-c]quinoline Derivative CHeLa7.01

The mechanism through which these compounds exert their anticancer effects often involves the inhibition of key kinases such as Aurora-A and CDK2. For example:

  • Aurora-A Kinase Inhibition : Some derivatives have shown IC₅₀ values as low as 0.067 µM for Aurora-A kinase inhibition . This suggests a targeted approach in disrupting mitotic processes in cancer cells.
  • CDK2 Inhibition : Certain derivatives also demonstrated significant inhibition of CDK2, with IC₅₀ values reported at around 25 nM .

Anti-inflammatory Activity

Beyond anticancer properties, pyrazoloquinolines have been explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation.

Study 1: Synthesis and Evaluation of Pyrazoloquinolines

A comprehensive study investigated various derivatives of pyrazoloquinoline synthesized via different methods including the Niementowski reaction and Pfitzinger synthesis. The synthesized compounds were evaluated for their biological activities against several cancer cell lines .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that specific substitutions on the pyrazoloquinoline scaffold significantly influence biological activity. For example, the presence of methoxy and methyl groups at specific positions enhanced anticancer efficacy .

Q & A

Q. What experimental controls are critical in assessing metabolic stability?

  • Methodological Answer :
  • Microsomal Incubations : Include NADPH regeneration systems and CYP450 inhibitors (e.g., ketoconazole) to identify oxidation pathways .
  • LC-MS/MS : Quantify parent compound and metabolites (e.g., glucuronides) using MRM transitions .

Advanced Method Development

Q. Can green chemistry approaches (e.g., microwave synthesis) improve yield and purity?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C, improving yield by 15–20% .
  • Solvent-Free Conditions : Mechanochemical grinding (e.g., with KF/Al2O3) minimizes waste .

Q. How to design high-throughput crystallography pipelines for polymorph screening?

  • Methodological Answer :
  • Automated Crystallization : Use Formulatrix NT8 systems with 96-well plates and varied precipitant cocktails .
  • Synchrotron XRD : Rapid data collection (5 s/frame) at ESRF ID30B resolves subtle polymorphic differences .

Critical Analysis & Future Directions

Q. What are the limitations of current SAR models for pyrazoloquinolines?

  • Methodological Answer :
  • Overlooked Parameters : Current models often ignore solvent-accessible surface area (SASA) and entropic contributions. MD-driven free energy calculations (e.g., MM-PBSA) improve predictability .
  • Bioisosteric Replacements : Replace methoxy with trifluoromethoxy to balance solubility and potency .

Q. How can machine learning predict synthetic accessibility of novel analogs?

  • Methodological Answer :
  • Descriptor-Based Models : Train Random Forest classifiers on molecular weight, complexity, and retro-synthetic rules .
  • Transfer Learning : Use ChEMBL data to fine-tune models for pyrazoloquinoline-specific reactivity .

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